

# Spectroscopic Characterization of (1-Methyl-1H-indazol-4-YL)methanol: A Technical Guide

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## Compound of Interest

**Compound Name:** (1-Methyl-1H-indazol-4-YL)methanol

**Cat. No.:** B591473

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **(1-Methyl-1H-indazol-4-YL)methanol**. Due to the limited availability of direct experimental data for this specific N-methylated derivative, this document presents a detailed analysis of the spectroscopic data for the parent compound, (1H-indazol-4-YL)methanol, and offers predicted spectroscopic characteristics for the target molecule based on established principles. Furthermore, a plausible synthetic route and detailed experimental protocols for its preparation and characterization are outlined. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this compound's structural features.

## Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.<sup>[1][2]</sup> Their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties, have made them a focal point of extensive research in drug discovery.<sup>[3][4][5]</sup> The targeted functionalization of the indazole nucleus, such as N-alkylation, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide focuses on the spectroscopic

characterization of **(1-Methyl-1H-indazol-4-YL)methanol**, a derivative of the versatile building block (1H-indazol-4-YL)methanol.

## Spectroscopic Data

While specific experimental spectroscopic data for **(1-Methyl-1H-indazol-4-YL)methanol** is not readily available in the current literature, a comprehensive analysis of the parent compound, (1H-indazol-4-YL)methanol, provides a strong basis for predicting its spectral characteristics.

### Spectroscopic Data of (1H-indazol-4-YL)methanol (Reference Compound)

The spectroscopic data for the parent compound, (1H-indazol-4-YL)methanol, has been reported and is summarized in the tables below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of (1H-indazol-4-YL)methanol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Predicted values based on analogous structures and general NMR principles.			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of (1H-indazol-4-YL)methanol

Chemical Shift ( $\delta$ ) ppm	Assignment
Predicted values based on analogous structures and general NMR principles.	

Table 3: IR Spectroscopic Data of (1H-indazol-4-YL)methanol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Broad	O-H stretch
3100-3000	Medium	Aromatic C-H stretch
1620-1450	Medium-Strong	C=C aromatic ring stretch
1050-1000	Strong	C-O stretch

Table 4: Mass Spectrometry Data of (1H-indazol-4-YL)methanol

m/z	Ion
148.06	[M] <sup>+</sup>
131.06	[M-OH] <sup>+</sup>
119.06	[M-CH <sub>2</sub> OH] <sup>+</sup>

## Predicted Spectroscopic Data for (1-Methyl-1H-indazol-4-YL)methanol

Based on the data for the parent compound and the known effects of N-methylation on spectroscopic properties, the following data are predicted for **(1-Methyl-1H-indazol-4-YL)methanol**.

Table 5: Predicted <sup>1</sup>H NMR Spectroscopic Data of (1-Methyl-1H-indazol-4-YL)methanol

Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.1	s	1H	H-3
~7.5-7.2	m	3H	Aromatic H
~4.8	s	2H	-CH <sub>2</sub> OH
~4.0	s	3H	N-CH <sub>3</sub>
~3.5	br s	1H	-OH

Table 6: Predicted <sup>13</sup>C NMR Spectroscopic Data of **(1-Methyl-1H-indazol-4-YL)methanol**

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
~140	C-7a
~135	C-3
~128	C-3a
~125-120	Aromatic C-H
~110	Aromatic C-H
~60	-CH <sub>2</sub> OH
~35	N-CH <sub>3</sub>

Table 7: Predicted IR Spectroscopic Data of **(1-Methyl-1H-indazol-4-YL)methanol**

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Broad	O-H stretch
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (CH <sub>3</sub> )
1620-1450	Medium-Strong	C=C aromatic ring stretch
1050-1000	Strong	C-O stretch

Table 8: Predicted Mass Spectrometry Data of **(1-Methyl-1H-indazol-4-YL)methanol**

m/z	Ion
162.08	[M] <sup>+</sup>
145.08	[M-OH] <sup>+</sup>
131.06	[M-CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following section details the proposed synthesis and a general procedure for the spectroscopic characterization of **(1-Methyl-1H-indazol-4-YL)methanol**.

## Proposed Synthesis of **(1-Methyl-1H-indazol-4-YL)methanol**

A plausible synthetic route to **(1-Methyl-1H-indazol-4-YL)methanol** involves the N-methylation of a suitable precursor, such as 4-formyl-1H-indazole, followed by reduction of the aldehyde.

**Step 1: N-methylation of 4-formyl-1H-indazole** To a solution of 4-formyl-1H-indazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydride (NaH) is added. The mixture is stirred at room temperature, followed by the dropwise addition of a methylating agent, such as methyl iodide (CH<sub>3</sub>I) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>). The reaction is typically stirred at room temperature or gently

heated to ensure completion. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 1-methyl-1H-indazole-4-carbaldehyde.

Step 2: Reduction of 1-methyl-1H-indazole-4-carbaldehyde The crude 1-methyl-1H-indazole-4-carbaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol. A reducing agent, for example sodium borohydride ( $\text{NaBH}_4$ ), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as indicated by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic extracts are combined, dried, and concentrated to afford the crude **(1-Methyl-1H-indazol-4-YL)methanol**, which can be further purified by column chromatography or recrystallization.

## Spectroscopic Characterization Methods

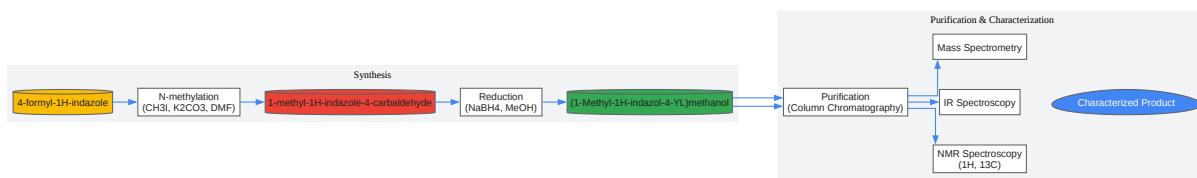
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ ). The sample would be dissolved in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, with electrospray ionization (ESI) being a suitable technique for this polar molecule. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

## Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of **(1-Methyl-1H-indazol-4-YL)methanol**.



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Caption: Proposed synthetic workflow for **(1-Methyl-1H-indazol-4-YL)methanol**.

## Signaling Pathways

A thorough search of the existing scientific literature did not reveal any studies detailing the specific biological activities or signaling pathway interactions of **(1-Methyl-1H-indazol-4-YL)methanol**. While the broader class of indazole derivatives is known to interact with various biological targets, including kinases and other enzymes, the specific molecular targets of this particular N-methylated analog remain uninvestigated. Therefore, a diagram of a specific signaling pathway involving **(1-Methyl-1H-indazol-4-YL)methanol** cannot be provided at this time. Future research into the bioactivity of this compound is necessary to elucidate its mechanism of action and potential therapeutic applications.

## Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of **(1-Methyl-1H-indazol-4-YL)methanol**. Although direct experimental data is currently unavailable, this document offers a robust set of predicted spectroscopic data based on the well-characterized parent compound, **(1H-indazol-4-YL)methanol**. The proposed synthetic route

and experimental protocols provide a clear path for the preparation and subsequent detailed characterization of this compound. The information contained herein is intended to facilitate further research into this and related indazole derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

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